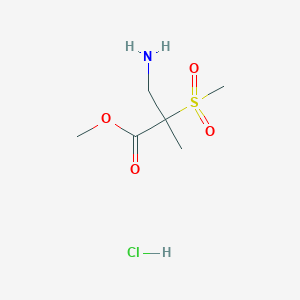
Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Electrochemical and Electrochromic Properties
Research has shown that donor-acceptor type monomers, similar in structure to the specified compound, exhibit significant electrochemical activity. These materials can undergo electropolymerization to form polymers with well-defined oxidation and reduction processes, exhibiting color changes upon oxidation. Such properties are critical for developing advanced materials for electrochromic devices, indicating potential applications in smart windows and displays (Hu et al., 2013).
Liquid Crystalline Polysiloxanes
The synthesis of monomers containing fluorinated chains and central mesogenic moieties, which could be related to the structural features of the compound of interest, leads to the development of side chain liquid crystalline polysiloxanes. These compounds show high smectogen properties and are relevant for applications in thermotropic liquid crystals, highlighting their importance in display technologies and material science (Bracon et al., 2000).
Polymer Solar Cells
In the context of organic photovoltaics, studies have demonstrated the synthesis and application of polymers based on similar chemical structures for electron transport layers in bulk-heterojunction polymer solar cells. These materials contribute to the optimization of power conversion efficiencies by facilitating charge transfer and light absorption, underscoring the potential of such compounds in renewable energy technologies (Li et al., 2014).
Organic Electronics Degradation
The chemical degradation of polymers related to Ethyl 4-(3-((4-fluorophenyl)thio)propanamido)benzoate has been studied, with findings indicating intrinsic instability, particularly under illumination in air. This research is vital for understanding the longevity and stability of materials used in organic electronics, suggesting avenues for improving the chemical stability of such polymers (Kettle et al., 2016).
特性
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-2-23-18(22)13-3-7-15(8-4-13)20-17(21)11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBXSYDFQHDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2883783.png)




![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfonylbenzamide](/img/structure/B2883789.png)



![2-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B2883799.png)


![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2883806.png)